2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid
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Overview
Description
2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound belonging to the class of benzophenones. This compound is known for its application as a UVA filter, providing protection against free radicals and premature skin aging caused by shortwave UVA radiations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted benzoyl derivatives
Scientific Research Applications
2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by absorbing UVA radiation, with a peak absorption at 354 nm. This absorption minimizes the overexposure of human skin to ultraviolet radiation, preventing acute and chronic photodamage. The compound is oil-soluble and can be incorporated into the oil phase of emulsions used in sunscreen products . Additionally, it has been shown to exert anti-inflammatory effects by inhibiting oedema formation in inflammation-evoked mouse ears .
Comparison with Similar Compounds
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Another benzophenone derivative used as a UVA filter.
4-Hydroxybenzoic acid: Known for its use in the preparation of parabens, which are preservatives in cosmetics.
2-(4-Hydroxyphenylazo)benzoic acid: Used in various chemical applications.
Uniqueness
2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid is unique due to its specific structure, which provides effective UVA absorption and protection against free radicals. Its hexylamino group enhances its solubility in oils, making it particularly suitable for use in oil-based sunscreens and personal care products .
Properties
CAS No. |
88429-15-6 |
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Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[4-(hexylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C20H23NO4/c1-2-3-4-7-12-21-14-10-11-17(18(22)13-14)19(23)15-8-5-6-9-16(15)20(24)25/h5-6,8-11,13,21-22H,2-4,7,12H2,1H3,(H,24,25) |
InChI Key |
MBQHDOWXMPKOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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